molecular formula C14H20ClNO3 B1397297 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride CAS No. 1220037-75-1

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride

Cat. No. B1397297
CAS RN: 1220037-75-1
M. Wt: 285.76 g/mol
InChI Key: IKEMRDCJOGWIQI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride consists of a piperidinylmethyl group attached to a methoxybenzoate group, with an additional hydrochloride group . The exact structure can be found in chemical databases or supplier websites.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride include its molecular formula (C14H20ClNO3) and molecular weight (285.76 g/mol). Additional properties such as solubility, melting point, and boiling point may be available from chemical suppliers or databases .

Scientific Research Applications

Parabens in Aquatic Environments

Parabens, including compounds with methoxybenzoate structures, are widely used as preservatives in various products. Research on their occurrence, fate, and behavior in aquatic environments reveals their ubiquity in surface water and sediments due to continuous introduction from consumer products. These studies highlight the environmental impact and the need for monitoring and managing such compounds in water systems (Haman et al., 2015).

Antioxidant Activity Analysis

The importance of antioxidants in various fields prompts the development of analytical methods to determine their activity. This includes techniques applicable to studying compounds like 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride, if it possesses antioxidant properties. Different assays, such as ORAC, HORAC, and FRAP, provide frameworks for assessing the antioxidant capacity of complex samples, potentially including novel pharmaceuticals or chemical intermediates (Munteanu & Apetrei, 2021).

Novel Synthesis of Pharmaceutical Compounds

Research on novel synthesis methods for pharmaceutical compounds, including proton pump inhibitors like omeprazole, indicates an interest in developing efficient, scalable synthesis routes for medically relevant compounds. This area could be relevant for synthesizing or modifying compounds such as 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride for specific pharmaceutical applications (Saini et al., 2019).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride, as well as instructions for handling, storage, and first aid measures . It’s important to consult the SDS or similar resources for safe handling practices.

properties

IUPAC Name

piperidin-4-ylmethyl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-13-4-2-12(3-5-13)14(16)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEMRDCJOGWIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride

CAS RN

1220037-75-1
Record name Benzoic acid, 4-methoxy-, 4-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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